2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)-
CAS No.: 886761-83-7
Cat. No.: VC13403532
Molecular Formula: C10H9FN2S
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 886761-83-7 |
---|---|
Molecular Formula | C10H9FN2S |
Molecular Weight | 208.26 g/mol |
IUPAC Name | 5-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-amine |
Standard InChI | InChI=1S/C10H9FN2S/c1-6-4-7(2-3-8(6)11)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13) |
Standard InChI Key | OCGUJHPTUSBOSJ-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)C2=CN=C(S2)N)F |
Canonical SMILES | CC1=C(C=CC(=C1)C2=CN=C(S2)N)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)-, possesses a thiazole core—a five-membered ring comprising three carbon atoms, one nitrogen atom, and one sulfur atom. The amine group (-NH₂) occupies position 2 of the thiazole ring, while a 4-fluoro-3-methylphenyl group is attached at position 5. This substitution pattern introduces steric and electronic effects that influence reactivity and biological activity .
Tautomerism and Resonance
The thiazole ring exhibits aromaticity stabilized by π-electron delocalization. The amine group at position 2 can participate in tautomeric equilibria, shifting between enamine and imine forms, which may affect its interaction with biological targets .
Physicochemical Characteristics
While direct experimental data for this specific compound remain limited, inferences can be drawn from structurally analogous thiazolamine derivatives :
The fluorine atom and methyl group on the phenyl ring enhance lipophilicity, potentially improving membrane permeability in biological systems .
Synthesis and Manufacturing
General Synthetic Strategy
The synthesis of 2-aminothiazoles typically involves the cyclocondensation of α-haloketones with thioamides or thioureas . For 5-(4-fluoro-3-methylphenyl)-2-thiazolamine, a plausible route involves:
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Preparation of α-Bromoketone Precursor:
Bromination of 1-(4-fluoro-3-methylphenyl)ethanone using bromine (Br₂) in chloroform yields 2-bromo-1-(4-fluoro-3-methylphenyl)ethanone . -
Cyclocondensation with Thiourea:
Reacting the α-bromoketone with thiourea in ethanol under reflux forms the thiazole ring via nucleophilic substitution and cyclization .
Optimization Considerations
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Solvent Choice: Ethanol or dimethylformamide (DMF) enhances reaction efficiency .
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Temperature: Reflux conditions (~80°C) are critical for complete conversion .
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Yield: Reported yields for analogous compounds range from 60% to 75% .
Scalability and Industrial Production
Patent literature highlights the use of continuous-flow reactors and catalytic methods to improve scalability for thiazole derivatives . For instance, palladium-catalyzed cross-coupling reactions could introduce the 4-fluoro-3-methylphenyl group at position 5 in high regioselectivity .
Pharmacological Applications
Mechanism of Action
Though direct studies on 2-thiazolamine, 5-(4-fluoro-3-methylphenyl)-, are scarce, structurally related thiazolamines exhibit affinity for corticotropin-releasing factor (CRF) receptors and tyrosine kinase inhibitors . The fluorine atom may enhance binding to hydrophobic pockets in enzyme active sites .
Anticancer Activity
Thiazole derivatives demonstrate antiproliferative effects by inhibiting tubulin polymerization or modulating kinase signaling . For example, compound 6h in (N-(6-chloropyridin-3-yl)methyl)-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine) showed activity against leukemia cell lines (IC₅₀ = 2.1 μM) .
Anti-Inflammatory Applications
Fluorinated thiazoles have been explored as cyclooxygenase-2 (COX-2) inhibitors, suggesting potential for treating inflammatory disorders .
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